FGFR1/2/3 Inhibitory Potency of Derivative Series Demonstrates Low Nanomolar Activity Inaccessible to 5-Azaindole Analogs
Derivatives synthesized from the 7-azaindole-3-carboxaldehyde scaffold exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3). A specific derivative (compound 4h) displayed IC₅₀ values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively, in biochemical kinase assays . In contrast, a 5-azaindole derivative series (compound 5) tested in a related kinase panel showed a significantly higher IC₅₀ of 18.8 μM (95% CI 7.3–48.3 μM), representing a >2,600-fold decrease in potency against the primary target [1]. This large disparity underscores the scaffold dependency of kinase hinge binding.
| Evidence Dimension | Kinase Inhibition Potency (FGFR1) |
|---|---|
| Target Compound Data | IC₅₀ = 7 nM (for a representative derivative) |
| Comparator Or Baseline | 5-Azaindole derivative (Compound 5): IC₅₀ = 18.8 μM |
| Quantified Difference | >2,600-fold more potent for 7-azaindole-based series |
| Conditions | Biochemical kinase inhibition assay; FGFR1; recombinant enzyme |
Why This Matters
For kinase drug discovery programs, a >2,600-fold potency differential is decisive for lead selection and justifies the procurement of the 7-azaindole scaffold over its 5-azaindole isomer.
- [1] PMC9545129. Table 1: Compound IC₅₀ [μM]. View Source
